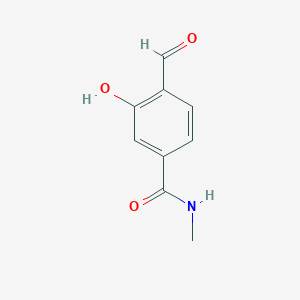![molecular formula C16H18O4 B15297613 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl 1-methyl bicyclo[211]hexane-1,2-dicarboxylate is a compound belonging to the bicyclo[211]hexane family These compounds are known for their unique structural features, which include a bicyclic framework that imparts rigidity and stability
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate typically involves photochemical reactions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to create the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable photochemical reactors that can handle large volumes of reactants. The use of continuous flow photochemistry is also a viable option, as it allows for better control over reaction conditions and improved yields .
Analyse Chemischer Reaktionen
Types of Reactions
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its antifungal and antibacterial properties.
Industry: Utilized in the development of new materials with unique mechanical properties.
Wirkmechanismus
The mechanism of action of 2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a bioisostere, mimicking the structure of other biologically active molecules. This allows it to interact with enzymes or receptors, thereby exerting its effects. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in the substituents attached.
Bicyclo[2.2.1]heptanes: Another class of bicyclic compounds with a different ring size.
Spiro-bicyclo[2.1.1]hexanes: These compounds have a spiro linkage, adding another layer of complexity.
Uniqueness
2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and stability make it an attractive candidate for various applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C16H18O4 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-O-benzyl 1-O-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate |
InChI |
InChI=1S/C16H18O4/c1-19-15(18)16-8-12(9-16)7-13(16)14(17)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI-Schlüssel |
YKPQWEAINNZJAY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC(C1)CC2C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
![2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
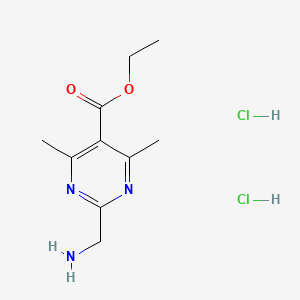
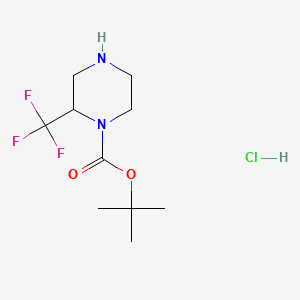

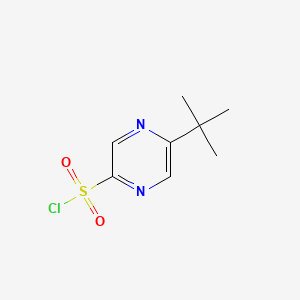
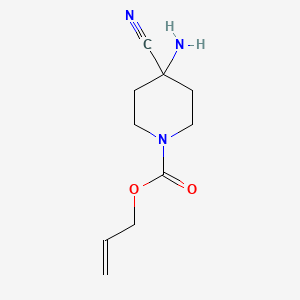

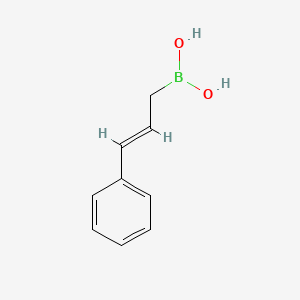
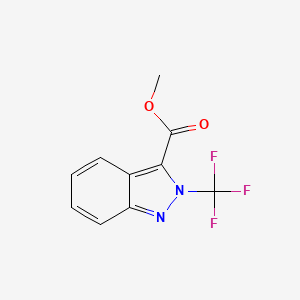
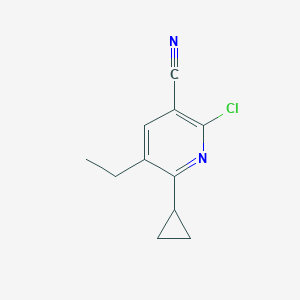
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
